molecular formula C11H15N3O B6212224 4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one CAS No. 2141866-98-8

4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one

Cat. No.: B6212224
CAS No.: 2141866-98-8
M. Wt: 205.3
InChI Key:
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Description

4-(1-Cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one is a synthetic organic compound that features a unique azetidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopropyl-1H-imidazole-2-carboxylic acid with 3,3-dimethylazetidin-2-one in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-(1-Cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The azetidinone ring is known to interact with serine proteases, making it a potential inhibitor of these enzymes. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-1H-imidazol-2-yl)methanol
  • 1-Cyclopropyl-1H-imidazol-2-yl)methanesulfonyl chloride
  • 1-Cyclopropyl-1H-imidazol-2-yl)methanamine

Uniqueness

4-(1-Cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one is unique due to its azetidinone ring, which imparts specific chemical properties and reactivity. This distinguishes it from other imidazole derivatives that lack this ring structure. The combination of the cyclopropyl group and the azetidinone ring enhances its potential as a versatile building block in synthetic chemistry and drug design.

Properties

CAS No.

2141866-98-8

Molecular Formula

C11H15N3O

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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